Marchantin J
CAS No.: 107110-23-6
Cat. No.: VC20795503
Molecular Formula: C29H26O7
Molecular Weight: 486.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107110-23-6 |
|---|---|
| Molecular Formula | C29H26O7 |
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | 8-methoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,18-tetrol |
| Standard InChI | InChI=1S/C29H26O7/c1-34-25-14-18-3-2-4-22(13-18)36-29-19(9-12-23(30)28(29)33)8-5-17-6-10-21(11-7-17)35-26-16-20(25)15-24(31)27(26)32/h2-4,6-7,9-13,15-16,25,30-33H,5,8,14H2,1H3 |
| Standard InChI Key | OTBAZAYHHTYKFG-UHFFFAOYSA-N |
| SMILES | COC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC(=C3O)O |
| Canonical SMILES | COC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC(=C3O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Marchantin J (CAS: 107110-23-6) is a macrocyclic bis(bibenzyl) compound with the molecular formula C29H26O7 . The compound belongs to the broader family of marchantins, which are characterized by their unique biarylether connections forming macrocyclic structures. These compounds represent specialized metabolites found primarily in bryophytes, particularly liverworts.
The full chemical name of Marchantin J is 8-methoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,18-tetrol . Its structure features multiple ring systems with specific methoxy and hydroxyl group modifications that distinguish it from other marchantins. While marchantins share a common structural backbone, the specific substitution patterns differentiate Marchantin J from its related compounds such as Marchantins A, B, C, O, and P.
Structural Relationships
Marchantin J belongs to a family of compounds that includes various marchantins isolated from liverworts. While the search results provide more detailed information about other marchantins (A, B, C, O, and P), this suggests a structural relationship between these compounds . These relationships are significant for understanding the structure-activity relationships that determine the biological effects of these compounds.
The structural features of macrocyclic bis(bibenzyls) like Marchantin J typically include two bibenzyl moieties connected by ether bridges, forming a macrocyclic structure. This architectural motif is common among compounds isolated from liverworts of the Marchantia genus, with specific modifications distinguishing the various marchantins from one another.
Natural Sources and Isolation
Botanical Origin
Marchantin J, like other marchantins, is primarily isolated from liverworts belonging to the Marchantia genus. The genus Marchantia, particularly Marchantia polymorpha, is widely distributed throughout the world and serves as a rich source of macrocyclic bis(bibenzyls) . These liverworts are non-vascular plants that typically grow in moist environments and have been studied extensively for their unique secondary metabolites.
Marchantia polymorpha, the most common source of marchantins, has a flat, dense, branching form with a thallus that forms a fleshy mat growing prostrate over surfaces . This liverwort thrives in conditions with high humidity, high nutrient levels (especially nitrogen and phosphorus), and high soil moisture . The plant reproduces both sexually, through archegoniophores and antheridiophores, and asexually, through gemmae cups containing propagules that can splash up to 60 inches when hit with water .
Biosynthetic Pathway
While specific information about the biosynthesis of Marchantin J is limited in the search results, insights can be gained from research on related marchantins. Studies on Marchantia polymorpha have explored the biosynthetic pathways of marchantins, particularly Marchantin A . The biosynthesis typically involves the phenylpropane/polymalonate pathway, as reported by Zenk et al. in previous research .
The general biosynthetic pathway for marchantins begins with L-phenylalanine, which is deaminated to yield cinnamic acid and subsequently converted to p-coumaric acid through hydroxylation . After enzymatic hydrogenation to dihydro-p-coumaric acid, it condenses with three molecules of malonyl CoA to form prelunularic acid, which is then aromatized to lunularic acid . Two molecules of lunularic acid can then condense through cytochrome P-450 enzyme activity to yield marchantins . This pathway likely applies to Marchantin J as well, with specific modifications accounting for its unique structure.
Extraction and Quantification Methods
Isolation Techniques
The extraction of marchantins, including potentially Marchantin J, typically follows similar methodologies. Based on established protocols for other marchantins, the process often begins with air-dried plant material being extracted with methanol, followed by various chromatographic techniques for purification .
A common approach involves extracting the dried liverwort material with methanol, followed by sonication and room temperature incubation. The extract is then filtered, evaporated to dryness, resuspended in water, and partitioned with organic solvents such as n-hexane and ethyl acetate . The ethyl acetate fraction, which typically contains the marchantins, undergoes further purification through silica gel column chromatography and preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection .
Analytical Methods for Identification
The identification and structural elucidation of Marchantin J and related compounds rely on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR with 2D NMR experiments, is crucial for determining the structure of these compounds . High-resolution mass spectrometry, particularly electron ionization mass spectrometry (EI-MS), provides information about the molecular formula and fragmentation patterns .
Additionally, X-ray crystallography has been employed for confirming the three-dimensional structures of marchantins . These analytical techniques collectively enable the accurate identification and characterization of Marchantin J and differentiation from other structurally related marchantins.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
The biological activities of marchantins are closely tied to their structural features. The specific substitution patterns, particularly the arrangement of hydroxyl and methoxy groups, can significantly influence their biochemical interactions and therapeutic potential.
Research on related compounds has indicated that the macrocyclic structure with biarylether connections plays a crucial role in their biological activities . The modification of different arene subunits can lead to variations in bioactivity, as observed in marchantins O and P, which were synthesized as promising highly bioactive compounds . This suggests that similar structure-activity relationships might apply to Marchantin J, potentially informing future research on its therapeutic applications.
Synthetic Approaches
Semi-Synthetic Modifications
Semi-synthetic approaches, involving the chemical modification of naturally isolated marchantins, represent another potential strategy for obtaining Marchantin J or its derivatives. This approach can be particularly valuable for structure-activity relationship studies, allowing for the systematic variation of functional groups to assess their impact on biological activities.
The development of efficient synthetic routes for marchantins is crucial for advancing research on these compounds, as it addresses the limitations of natural isolation, which often yields only small quantities of the desired compounds .
Comparative Analysis with Other Marchantins
Structural Variations
Marchantins represent a diverse family of compounds with variations in their substitution patterns. While Marchantin J has the molecular formula C29H26O7 , other marchantins may have different formulas and structural features. For instance, Marchantin A, one of the most studied marchantins, contains two bibenzyl moieties condensed by ether bridges .
The following table presents a comparative overview of various marchantins based on available data, highlighting their structural and chemical differences:
Research Challenges and Future Directions
Limitations in Current Research
Research on Marchantin J faces several challenges, including the limited natural abundance of the compound, the complexity of its structure for synthetic approaches, and the need for more comprehensive studies on its biological activities. The availability of the source organisms and the efficiency of extraction methods also present practical challenges for obtaining sufficient quantities for research.
Additionally, the current understanding of Marchantin J's pharmacological properties and potential therapeutic applications remains limited, necessitating more focused studies in these areas.
Emerging Research Opportunities
Despite these challenges, Marchantin J represents a promising area for future research. Advanced synthetic methodologies and biotechnological approaches could address the supply limitations, while high-throughput screening and detailed structure-activity relationship studies could unveil its full pharmacological potential.
Furthermore, genomic and transcriptomic analyses of Marchantia species, similar to those conducted for other marchantins , could provide valuable insights into the biosynthetic pathways of Marchantin J, potentially enabling metabolic engineering approaches for its production.
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